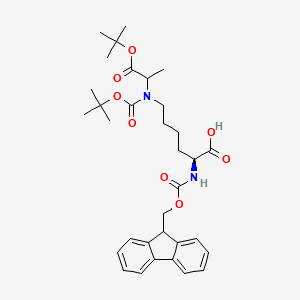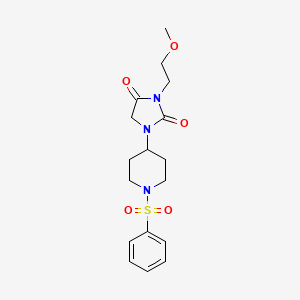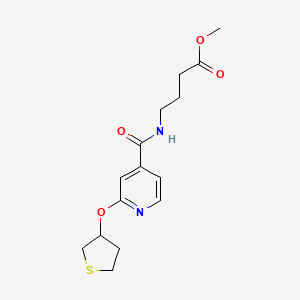
Fmoc-L-CEL(OtBu)(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-L-CEL(OtBu)(Boc)-OH” is a chemical compound used in scientific research. It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-N-epsilon-(t-butoxycarbonyleth-1-yl)-L-lysine . This compound is an advanced glycation end product .
Synthesis Analysis
This CEL derivative can be used in standard Fmoc/tBu peptide synthesis protocols . The chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine has been documented .Molecular Structure Analysis
The molecular formula of “Fmoc-L-CEL(OtBu)(Boc)-OH” is C33H44N2O8 . Its molecular weight is 596.71 g/mol .Aplicaciones Científicas De Investigación
Controlled Aggregation Properties
Research on modified single amino acids, including Fmoc-protected amino acids like Fmoc-L-glutamic acid 5-tert-butyl ester and Na-Fmoc-Ne-Boc-L-lysine, demonstrates their potential in designing novel nanoarchitectures. These compounds can self-assemble into various morphologies under different conditions, such as concentration, temperature, and pH, showing potential applications in material chemistry, bioscience, and biomedical fields. The intriguing self-assembled structures formed by these amino acids are under further investigation through microscopic and spectroscopic techniques, aiming to uncover new applications in nanotechnology and biomaterials (Gour et al., 2021).
Synthesis of Phosphoamino Acid-Containing Peptides
Fmoc-Abu(PO3Me2)-OH, prepared from Boc-Asp-OtBu, has been used in the Fmoc/solid-phase peptide synthesis of peptides containing phosphoamino acids. This demonstrates the compound's versatility in synthesizing peptides with specific functionalities, which can be crucial in studying protein phosphorylation, signal transduction, and developing phosphopeptide-based therapeutics (Perich, 2009).
Enantioseparation of Amino Acids
The derivative Fmoc-Asp(otBu)-OH has been used in capillary zone electrophoresis for the enantioseparation of N-Fmoc amino acids, showcasing its application in analytical chemistry. Such separation techniques are essential for analyzing amino acid enantiomers in various samples, furthering our understanding of the stereochemical composition of peptides and proteins (Hong-li, 2005).
Solid-Phase Synthesis of Bacitracin A
In the solid-phase synthesis of bacitracin A, a potent antibiotic, Fmoc D-Asp(OtBu)-OH was used among other Fmoc-protected amino acids. This research highlights the role of such protected amino acids in synthesizing complex natural products, which has implications for developing new antibiotics and studying their mechanisms of action (Lee et al., 1996).
Hydrogelation and Self-Assembly
Fmoc-tripeptides, including those with Boc-protected lysine, have been studied for their self-assembly and hydrogelation properties. These peptides can form different morphologies, such as anisotropic fibrils or highly branched fibrils, depending on their sequence. Such properties are of interest for creating hydrogels with tailored mechanical properties for applications in drug delivery and tissue engineering (Cheng et al., 2010).
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N2O8/c1-21(29(38)42-32(2,3)4)35(31(40)43-33(5,6)7)19-13-12-18-27(28(36)37)34-30(39)41-20-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h8-11,14-17,21,26-27H,12-13,18-20H2,1-7H3,(H,34,39)(H,36,37)/t21?,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSAYRWGQYXXBQ-YQAGWJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC(C)(C)C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-(3,3-diphenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2658409.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2658412.png)
![N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2658413.png)
![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)
![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)
![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2658416.png)




![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2658425.png)
![4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B2658426.png)
